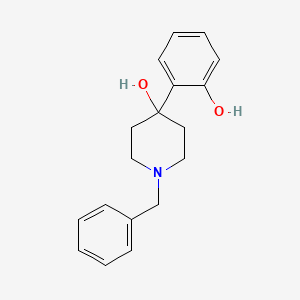

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

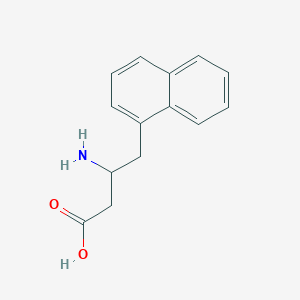

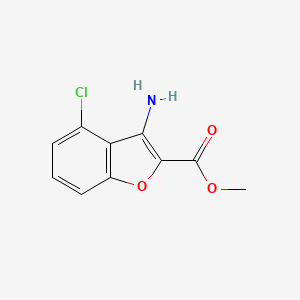

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, also known as 4-(2-hydroxyphenyl)-1-benzylpiperidin-4-ol (BHPP), is a synthetic compound and a derivative of the opioid receptor agonist fentanyl. It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol involves an efficient synthetic route that yields excellent results . The compounds are characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . The compounds are characterized by 1H NMR and 13C NMR spectra .Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol are complex and involve multiple steps . The aqueous layer is extracted with CH2Cl2, and the organic layers are combined and washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol include a molecular weight of 283.36 . More detailed properties like melting point, boiling point, and density can be found in technical documents .Scientific Research Applications

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Comprehensive Analysis of Scientific Research Applications:

Chemical Synthesis

This compound can be used as an intermediate in the synthesis of more complex chemical entities. Its presence in databases like MilliporeSigma suggests its utility in various areas of chemical synthesis .

Mechanism of Action

Future Directions

Piperidines, including 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name |

1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-17-9-5-4-8-16(17)18(21)10-12-19(13-11-18)14-15-6-2-1-3-7-15/h1-9,20-21H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEPYDZORNOKCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2O)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)